molecular formula C15H10ClF3O B1327914 3-(3-Chloro-5-fluorophenyl)-3',5'-difluoropropiophenone CAS No. 898751-52-5

3-(3-Chloro-5-fluorophenyl)-3',5'-difluoropropiophenone

Cat. No.: B1327914
CAS No.: 898751-52-5
M. Wt: 298.68 g/mol
InChI Key: FZDPXZQWBKCMJH-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-3’,5’-difluoropropiophenone is an organic compound characterized by the presence of chloro, fluoro, and propiophenone functional groups

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-3’,5’-difluoropropiophenone has several applications in scientific research:

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of fluorine atoms in the compound suggests it may form strong bonds with its targets, potentially altering their function .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 3-(3-Chloro-5-fluorophenyl)-3’,5’-difluoropropiophenone interacts with its targets and exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’,5’-difluoropropiophenone typically involves the reaction of 3-chloro-5-fluorophenylacetic acid with appropriate reagents to introduce the difluoropropiophenone moiety. One common method involves the use of propargyl bromides in a copper-catalyzed, manganese-mediated reaction with aldehydes . The reaction conditions often include the use of solvents such as ethyl acetate and purification via column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’,5’-difluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the halogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-5-fluorophenyl)-3’,5’-difluoropropiophenone is unique due to its combination of chloro, fluoro, and difluoropropiophenone functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O/c16-11-3-9(4-12(17)7-11)1-2-15(20)10-5-13(18)8-14(19)6-10/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDPXZQWBKCMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644979
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-52-5
Record name 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,5-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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